1,7-Dioxaspiro[5.5]undec-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dioxaspiro[5.5]undec-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h3,7H,1-2,4-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOYTBAOVIOBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340692 | |
| Record name | 1,7-Dioxaspiro[5.5]undec-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78013-58-8 | |
| Record name | 1,7-Dioxaspiro[5.5]undec-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways
Discovery and Isolation from Biological Sources
The search for 1,7-Dioxaspiro[5.5]undec-2-ene has spanned various biological domains, from terrestrial plants to insects. While its presence is not widespread, there is definitive evidence of its existence in the plant kingdom.
Currently, there is no direct scientific literature reporting the isolation of this compound as a metabolite from microorganisms or fungi. While these organisms are prolific producers of a vast array of secondary metabolites, including various spiroketals, this specific unsaturated compound has not yet been identified among them.
The most definitive evidence for the natural occurrence of this compound comes from the plant kingdom. Specifically, a study involving the biochemical analysis of Origanum vulgare (oregano) seeds identified the presence of this compound. The identification was made through gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic seed extract, which revealed a mass spectrum corresponding to this compound. mdpi.com
| Plant Source | Part of Plant | Method of Identification |
| Origanum vulgare | Seeds | Gas Chromatography-Mass Spectrometry (GC-MS) |
To date, there are no scientific reports of this compound being isolated from marine organisms. The marine environment is a rich source of novel natural products, including a variety of spiroketals, but this specific compound has not been identified in marine sources such as sponges, tunicates, or marine microorganisms.
While the saturated analog, 1,7-Dioxaspiro[5.5]undecane, is a well-known and significant component of the sex pheromone of the olive fly, Bactrocera oleae (formerly Dacus oleae), there is no conclusive evidence to suggest that this compound is a component of any insect pheromone blend. rsc.orgmedchemexpress.com The research on insect pheromones is extensive, and the absence of its identification suggests it is either not a common pheromone component or its presence is yet to be discovered.
Proposed Biosynthetic Mechanisms of Spiroketal Formation
The biosynthesis of spiroketals is a fascinating process that involves the cyclization of a linear precursor. While the specific biosynthetic pathway for this compound has not been elucidated, it is possible to propose a plausible mechanism based on the well-studied biosynthesis of its saturated counterpart and general principles of spiroketal formation.
The biosynthesis of 1,7-Dioxaspiro[5.5]undecane in the olive fly is thought to proceed from fatty acid metabolism. It is hypothesized that a linear polyketide precursor undergoes a series of enzymatic reactions, including reductions and oxidations, to form a dihydroxyketone. This intermediate then undergoes a spontaneous or enzyme-catalyzed double cyclization to form the stable spiroketal ring system.
For the formation of the unsaturated this compound, a similar pathway can be envisioned, with the key difference being the introduction of a double bond in the precursor molecule. This unsaturation could be introduced by a desaturase enzyme acting on the fatty acid or polyketide chain. The subsequent cyclization of this unsaturated dihydroxyketone precursor would then lead to the formation of this compound. The formation of the spiroketal is generally driven by the thermodynamic stability of the resulting bicyclic system.
Advanced Synthetic Methodologies
General Strategies for the Construction of Spiroketal Systems
The formation of the spiroketal moiety is a pivotal step in the synthesis of numerous natural products and biologically active compounds. Over the years, a variety of robust methods have been developed to construct this structural motif. These strategies can be broadly categorized based on the key bond-forming or ring-closing disconnections.
Acid-Catalyzed Cyclizations of Hydroxyketones and Related Precursors
One of the most fundamental and widely employed methods for spiroketal synthesis is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. This approach relies on the thermodynamic equilibration of the system to favor the formation of the most stable spiroketal isomer. The stereochemical outcome at the anomeric carbon is often governed by the anomeric effect, which stabilizes the conformer where an electronegative substituent at the anomeric center is in an axial orientation. However, other steric and electronic factors within the molecule can also influence the final stereochemistry. While effective for many systems, this thermodynamically controlled approach may not be suitable for the synthesis of less stable, or "contrathermodynamic," spiroketals.
Carbonyl Group-Centric Approaches to the Spiro Carbon Atom
These strategies focus on the formation of the spiroketal by targeting the carbonyl group of a precursor. Methods such as the alkylation of ketone enolates, aldol (B89426) condensations, and conjugate additions of ketone enolate equivalents to Michael acceptors are employed to construct the necessary carbon framework. The nitro to carbonyl conversion, known as the Nef reaction, is another valuable tool in this context, allowing for the strategic introduction of a ketone functionality at a late stage to trigger spiroketalization. These approaches offer flexibility in the assembly of the acyclic precursor, providing opportunities to install stereocenters that can direct the subsequent cyclization.
Oxidative Rearrangements of Furan (B31954) and Derivatives
Furan derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, including spiroketals. Oxidative rearrangement reactions, such as the Achmatowicz reaction, can transform furfuryl alcohols into highly functionalized dihydropyranones. These intermediates can then be further elaborated and cyclized to form the spiroketal core. This strategy is particularly powerful as it allows for the introduction of functionality and stereocenters present in the furan starting material to be carried through to the final spiroketal product. The furan ring essentially acts as a latent 1,4-dicarbonyl equivalent, which is unmasked under oxidative conditions.
Alkylation-Based Strategies
Alkylation reactions are a cornerstone of carbon-carbon bond formation and have been effectively applied to the synthesis of spiroketals. These strategies often involve the coupling of two fragments to construct the acyclic precursor. For instance, the alkylation of a lactone enolate with a suitable electrophile can be a key step in assembling the carbon skeleton. The careful choice of chiral auxiliaries or catalysts can enable these alkylation reactions to proceed with high stereoselectivity, thereby setting the stereochemistry of the final spiroketal.
Tandem and Cascade Reaction Sequences
To enhance synthetic efficiency, tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, have been developed for spiroketal synthesis. These elegant strategies can rapidly build molecular complexity from simple starting materials. A single event, such as the deprotection of a functional group or the formation of a reactive intermediate, can trigger a cascade of cyclizations and rearrangements to furnish the spiroketal core. Such processes are highly desirable as they reduce the number of synthetic steps, minimize waste, and can often lead to the formation of complex structures with high stereoselectivity.
Stereoselective Synthesis of 1,7-Dioxaspiro[5.5]undec-2-ene and its Stereoisomers
While general strategies provide a toolbox for spiroketal construction, the synthesis of a specific target like this compound, which contains an endocyclic double bond, requires tailored approaches to control the stereochemistry of the spirocenter and any other chiral centers in the molecule. Research in this area has focused on the synthesis of functionalized derivatives, which can serve as versatile intermediates for the parent compound or other complex natural products.
A notable approach involves the synthesis of derivatives of 1,7-dioxaspiro[5.5]undec-2-en-4-one. acs.org These compounds provide a handle for further chemical transformations. For example, the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides has been shown to produce 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones. rsc.org The stereochemical outcome of these reactions is crucial and can be influenced by the nature of the reactants and the reaction conditions. The structure of one such product, (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one, was confirmed by X-ray crystallography, highlighting the level of stereocontrol achievable. rsc.org
Another strategy has led to the synthesis of [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol. This was achieved through the isomerization of a corresponding 4,5-epoxy-2-methyl-1,7-dioxaspiro[5.5]undecane precursor using a strong, non-nucleophilic base like lithium diethylamide. researchgate.net This reaction proceeds via a β-elimination pathway and demonstrates how the stereochemistry of a precursor epoxide can be translated into a specific stereoisomer of the unsaturated spiroketal alcohol.
The following table summarizes key findings from the stereoselective synthesis of functionalized this compound derivatives:
| Precursors | Reagents and Conditions | Product | Key Findings | Reference |
| 2-Lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides | - | 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones | Provides access to functionalized spiroketal lactones. Stereochemistry confirmed by X-ray crystallography for a derivative. | rsc.org |
| [2R,4S,5S,6S]-4,5-Epoxy-2-methyl-1,7-dioxaspiro[5.5]undecane | Lithium diethylamide in hexane (B92381) | [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol | Stereospecific isomerization of an epoxide to an allylic alcohol via a β-elimination pathway. | researchgate.net |
These examples underscore the importance of substrate control and the strategic use of functional groups to direct the stereochemical outcome in the synthesis of substituted this compound systems. The development of new stereoselective methods for the synthesis of this and related unsaturated spiroketals continues to be an active area of research, driven by their potential as building blocks in the synthesis of more complex molecules.
Asymmetric Approaches for Enantiopure Spiroketals
The demand for enantiomerically pure spiroketals has driven the development of various asymmetric synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms at the stereogenic centers of the spiroketal core.
One prominent strategy involves the intramolecular asymmetric oxyselenenylation . This method has been successfully applied to the synthesis of (R)- and (S)-1,7-dioxaspiro[5.5]undecane, providing a novel route to optically active spiroketals. researchgate.net Historically, achieving stereocontrolled access to chiral acetal derivatives often relied on the derivatization of chiral starting materials. researchgate.net
Another powerful approach is sequential catalysis , utilizing multiple catalysts in a one-pot reaction to achieve high enantioselectivity. For instance, a gold and iridium sequential catalytic system has been employed for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides. nih.govresearchgate.netbohrium.com This process generates exocyclic vinyl ethers or enamides in situ, which then undergo asymmetric allylation and spiroketalization to yield spiroketals with excellent enantioselectivities. nih.govresearchgate.netbohrium.com
The table below summarizes key asymmetric approaches for the synthesis of enantiopure spiroketals.
| Asymmetric Approach | Key Features | Example Application | Citation |
| Intramolecular Asymmetric Oxyselenenylation | Provides a new route to optically active spiroketals. | Synthesis of (R)- and (S)-1,7-dioxaspiro[5.5]undecane | researchgate.net |
| Gold and Iridium Sequential Catalysis | Enantioselective cascade reaction for efficient spiroketal formation. | Synthesis of spiroketals and spiroaminals | nih.govresearchgate.netbohrium.com |
Diastereoselective Control in Synthesis
Achieving diastereoselective control is crucial in spiroketal synthesis, where multiple stereocenters are present. The stereochemical outcome of spiroketalization can be influenced by kinetic or thermodynamic control. mskcc.org
Thermodynamically-controlled spiroketalization has been a common strategy, where the final product is the most stable diastereomer. mskcc.org However, predicting the outcome can be complex due to competing factors that affect product stability. mskcc.org
To overcome these limitations, kinetically-controlled spiroketal-forming reactions have been developed. mskcc.org These methods allow for the synthesis of specific diastereomers that may not be the most thermodynamically stable. For example, a hetero-Diels-Alder reaction has been utilized to construct a spiroketal fragment in a kinetically stereocontrolled manner during the total synthesis of Reveromycin A.
The synthesis of polyfunctional 1,7-dioxaspiro[5.5]undecanes has been achieved through the stereoselective functionalization of an enantiomerically pure protected tetrol. epfl.ch This highlights the importance of precursor stereochemistry in directing the final spiroketal configuration.
The following table outlines different strategies for diastereoselective control in spiroketal synthesis.
| Control Strategy | Description | Example | Citation |
| Thermodynamic Control | The reaction yields the most stable diastereomer. | Cyclization of a protected dihydroxyketone precursor. | |
| Kinetic Control | The reaction yields the product that is formed fastest. | Hetero-Diels-Alder reaction in the synthesis of Reveromycin A. | |
| Substrate Control | The stereochemistry of the starting material dictates the outcome. | Stereoselective functionalization of an enantiomerically pure protected tetrol. | epfl.ch |
Chiral Auxiliary and Catalytic Methods
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the formation of a specific stereoisomer. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com
Several types of chiral auxiliaries have been developed and applied to various reactions, including Evans' oxazolidinones and pseudoephedrine amides. wikipedia.orgblogspot.com These auxiliaries control the geometry of enolates and the facial selectivity of their reactions. blogspot.com
In addition to chiral auxiliaries, chiral catalysts play a pivotal role in asymmetric spiroketal synthesis. Chiral phosphoric acids, for instance, have been used to catalyze the selenofunctionalization of tryptamine derivatives, leading to the formation of chiral organoselenium compounds. nih.gov Furthermore, a domino asymmetric electrophilic halocyclization strategy, employing a single chiral catalyst, has been developed for the construction of spiroketal lactones with both axial and central chirality, achieving excellent enantioselectivity and diastereoselectivity. acs.org
The table below provides examples of chiral auxiliary and catalytic methods used in asymmetric synthesis.
| Method | Description | Key Features | Citation |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Recoverable and reusable. Examples include oxazolidinones and pseudoephedrine. | wikipedia.orgsigmaaldrich.com |
| Chiral Catalysts | A chiral catalyst controls the stereoselectivity of the reaction. | Enables enantioselective transformations with high efficiency. Examples include chiral phosphoric acids. | nih.govacs.org |
Synthesis of this compound Derivatives and Analogs
Functionalization of the Spirocyclic Scaffold
The rigid spiroketal framework serves as an excellent scaffold for presenting functional groups in well-defined three-dimensional orientations. mskcc.org The glycal epoxide approach to spiroketal synthesis offers a versatile platform for creating diverse spiroketal libraries through kinetically controlled spirocyclization reactions. nih.govdntb.gov.ua This methodology provides access to various functionalized spiroketals, including those with applications in biological studies. nih.govdntb.gov.ua
Introduction of Alkenyl and Alkynyl Moieties
An alkyne-based approach has been developed for the flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes. uq.edu.au This method utilizes enantiomerically pure homopropargylic alcohols, which are then elaborated and coupled to introduce the desired alkyl side chains. The triple bond of the alkyne can be further manipulated to introduce additional functionality. uq.edu.au
In the total synthesis of Reveromycin A, a key step involved the hydroboration of a spiroketal intermediate, followed by oxidation, to introduce a tertiary alcohol. This demonstrates the ability to introduce functional groups onto a pre-formed spiroketal containing an alkenyl moiety.
Synthesis of Spiroketal-Containing Lactones (e.g., Spirodihydropyrones)
Spiroketal-containing lactones, such as spirodihydropyrones, are an important class of compounds. One synthetic route involves the reaction of 2,4-pentanedione with lithium diisopropylamide and tetrahydro-2-pyranone to produce 2-methyl-1,7-dioxaspiro[5.5]undec-2-en-4-one. researchgate.net
More advanced organocatalytic methods have been developed for the enantioselective construction of spiroketal lactones. A domino asymmetric electrophilic halocyclization strategy has been shown to produce heterocycloalkenyl atropisomeric spiroketal lactones in excellent yields with high enantioselectivity and diastereoselectivity. acs.org This single-catalyst system is capable of controlling two independent stereodetermining steps. acs.org
The table below presents methods for the synthesis of spiroketal-containing lactones.
| Method | Product Type | Key Reagents/Catalysts | Citation |
| Condensation Reaction | Spirodihydropyrones | 2,4-Pentanedione, Lithium diisopropylamide, Tetrahydro-2-pyranone | researchgate.net |
| Domino Asymmetric Electrophilic Halocyclization | Atropisomeric Spiroketal Lactones | Chiral Organocatalyst | acs.org |
Preparation of Hydroxylated and Epoxidized Analogs
The introduction of hydroxyl and epoxide functionalities into the this compound framework provides access to a diverse range of analogs with potential applications in stereoselective synthesis and as intermediates for more complex molecules. The reactivity of the enol ether moiety in the parent compound is central to these transformations. Methodologies for dihydroxylation and epoxidation, common for electron-rich alkenes, can be effectively applied, often with a high degree of stereocontrol.
Hydroxylation of the Enol Ether Double Bond
The syn-dihydroxylation of the double bond in this compound leads to the formation of vicinal diols. This transformation can be achieved using established reagents known for their reliability and stereoselectivity in hydroxylating alkenes.
One prominent method involves the use of osmium tetroxide (OsO₄) in a catalytic amount, in the presence of a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the formation of a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate yields the cis-diol. The reaction is typically carried out in a mixture of solvents like acetone and water at temperatures ranging from 0 °C to room temperature. The stereochemical outcome is dictated by the facial selectivity of the initial osmylation step, which is influenced by the steric environment of the spiroketal framework.
Another effective method for dihydroxylation is the use of potassium permanganate (KMnO₄) under cold, alkaline conditions (Upjohn dihydroxylation). While also producing cis-diols, this method can sometimes lead to over-oxidation byproducts if the reaction conditions are not carefully controlled.
An alternative approach to hydroxylated analogs involves the synthesis from chiral precursors. For instance, (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane has been synthesized from D-fructose. nih.gov This method, while not a direct hydroxylation of the unsaturated spiroketal, provides an enantiomerically pure, highly functionalized analog.
Table 1: Representative Conditions for Dihydroxylation of this compound
| Reagent System | Co-oxidant/Additive | Solvent | Temperature (°C) | Stereochemistry |
| OsO₄ (catalytic) | NMO | Acetone/Water | 0 - 25 | syn |
| KMnO₄ | NaOH | Water/t-Butanol | 0 | syn |
Epoxidation of the Enol Ether Double Bond
The electron-rich double bond of this compound is readily susceptible to epoxidation, yielding the corresponding epoxide analog. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its commercial availability and reactivity.
The reaction with m-CPBA is typically performed in an inert solvent, such as dichloromethane (DCM) or chloroform (B151607) (CHCl₃), at temperatures between 0 °C and room temperature. The reaction proceeds via the "butterfly" transition state, where the oxygen atom is transferred from the peroxy acid to the double bond in a concerted manner. This mechanism ensures a syn-addition of the oxygen atom to the plane of the double bond. The facial selectivity of the epoxidation is governed by the steric hindrance imposed by the spiroketal structure, generally favoring the approach of the reagent from the less hindered face.
Other epoxidizing agents, such as dimethyldioxirane (DMDO), generated in situ from acetone and Oxone®, can also be employed. DMDO is known for its mild reaction conditions and high efficiency, often providing clean reactions with simple workup procedures.
Table 2: Common Reagents for Epoxidation of this compound
| Epoxidizing Agent | Solvent | Temperature (°C) |
| m-CPBA | Dichloromethane | 0 - 25 |
| DMDO (from Oxone®) | Acetone/Water | 0 - 25 |
The resulting epoxides are valuable synthetic intermediates. The strained three-membered ring can be opened by various nucleophiles, leading to a wide array of functionalized 1,7-dioxaspiro[5.5]undecane derivatives with defined stereochemistry at the newly formed stereocenters.
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Spiroketal Formation
The formation of the 1,7-dioxaspiro[5.5]undecane ring system, a core structure in many natural products, is often achieved through the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.netresearchgate.net Mechanistic studies have explored different pathways for this spiroketalization. Two primary mechanisms have been proposed, differing in the nucleophilic species that intercepts the initially formed electrophilically activated intermediate. One pathway involves the direct attack of the carbonyl oxygen, while the other proceeds through a hemiketal intermediate. nih.gov
To distinguish between these possibilities, studies have been conducted on hydroxy ketone precursors in various solvents. nih.gov For instance, spectroscopic analysis of a hydroxy ketone in deuterated chloroform (B151607) revealed a significant predominance of the linear form over the cyclic hemiketal form, suggesting that the direct attack of the carbonyl oxygen is a plausible pathway under these conditions. nih.gov The formation of the spiroketal is a cascade-type reaction where a ketone oxygen acts as the nucleophile to open an activated intermediate, followed by a secondary cyclization by an alcohol to form the spiroketal. nih.gov
The stability of the resulting spiroketal is influenced by stereoelectronic factors, most notably the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocycle to occupy the axial position. nih.gov In the case of 1,7-dioxaspiro[5.5]undecanes, this results in a conformationally rigid scaffold where the ring oxygens preferentially adopt a bis-axial orientation relative to each other. acs.org Computational studies have confirmed that the most stable conformation of 1,7-dioxaspiro[5.5]undecane features both rings in chair conformations with both oxygens in axial positions. mst.edu This doubly anomerically stabilized conformation is significantly more stable than other possible conformers. mst.eduthieme-connect.de
Alternative methods for spiroketal synthesis include gold-catalyzed oxy-functionalization of alkynes and cation-initiated olefin cyclizations. nih.gov Transition metal-catalyzed reactions, such as those using gold(I), palladium(II), or mercury(II), provide routes to spiroketals under non-acidic conditions, often from alkynyl diol precursors. researchgate.netlookchem.com
Reactivity Profiles of the 1,7-Dioxaspiro[5.5]undec-2-ene System
The presence of the double bond in the this compound system introduces a site of reactivity that can be exploited for various chemical transformations.
Electrophilic and Nucleophilic Reactions
The double bond in this compound derivatives is susceptible to electrophilic attack. For example, derivatives of 1,7-dioxaspiro[5.5]undec-2-en-4-one have been synthesized and their reactions studied. acs.orgacs.org The dioxaspiro framework can also be modified by nucleophilic attack on electrophilic carbon centers. smolecule.com
Oxidative Transformations
Oxidative transformations of the this compound system can lead to various functionalized products. Allylic oxidation of a related 1,7-dioxaspiro[5.5]undec-4-ene derivative has been successfully achieved. acs.org However, similar attempts on a this compound system with selenium dioxide were unsuccessful. acs.org Alternative methods for allylic oxidation, such as those using CuBr/tBuOOH, Mn(OAc)₂, or CrO₃/dimethylpyrazole, also failed to yield the desired product. acs.org
A successful oxidative rearrangement involves the use of N-bromosuccinimide (NBS) in a mixture of tetrahydrofuran (B95107) and water. google.comgoogle.com.na This reaction is believed to proceed through the in situ generation of bromine, which acts as a nucleophilic agent to introduce a hydroxyl group. google.com The oxidation of derivatives of 1,7-dioxaspiro[5.5]undec-2-en-4-one has also been a subject of study. acs.orgacs.org
Reductive Transformations
The double bond in the this compound ring can be reduced to yield the corresponding saturated spiroketal. For example, the reduction of [5S,6S]-1,7-dioxaspiro[5.5]undec-3-en-5-ol using palladium on charcoal under a hydrogen atmosphere affords [5S,6S]-1,7-dioxaspiro[5.5]undecan-5-ol. acs.org
In a different study, the reduction of 2,3-dimethyl-1,7-dioxaspiro[5.5]undec-2-en-4-one with lithium aluminum hydride (LiAlH₄) produced the corresponding alcohol, while reduction with a combination of LiAlH₄ and aluminum chloride (AlCl₃) led to the formation of 2,3-dimethyl-1,7-dioxaspiro[5.5]undec-3-ene. researchgate.net
Rearrangement Reactions (e.g., Epoxide Isomerizations)
Rearrangement reactions provide another avenue for functionalizing the 1,7-dioxaspiro[5.5]undecane skeleton. A notable example is the base-induced rearrangement of an epoxide to an allylic alcohol. acs.org Specifically, the treatment of [2R,4S,5S,6S]-4,5-epoxy-2-methyl-1,7-dioxaspiro[5.5]undecane with a strong, non-nucleophilic base like lithium diethylamide in hexane (B92381) resulted in the formation of [2R,5S,6S*]-2-methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol. mdpi.com This reaction is proposed to occur via a β-elimination pathway. mdpi.com The reaction yielded a mixture of two isomeric allylic alcohols. mdpi.orgmdpi.com
Ring Expansion and Contraction Methodologies
While specific examples of ring expansion or contraction methodologies directly involving the this compound core are not extensively detailed in the provided search results, the broader context of spiroketal chemistry suggests that such transformations are plausible. For instance, ring expansion in related nitrogen-containing systems has been reported. acs.org The synthesis of spiroketals often involves the formation of one ring onto a pre-existing one, a process that could conceptually be reversed or modified to achieve ring contraction or expansion. google.com
Table 1: Summary of Selected Reactions of this compound and Related Derivatives
| Starting Material | Reagents and Conditions | Product(s) | Reaction Type |
|---|---|---|---|
| Hydroxy ketone precursor | Acid catalyst | 1,7-Dioxaspiro[5.5]undecane | Spiroketalization |
| 1,7-Dioxaspiro[5.5]undec-2-en-4-one derivative | Various reagents | Functionalized spiroketals | Electrophilic/Nucleophilic reactions |
| Furylcarbinol derivative | NBS, THF/H₂O | Dioxaspiroketal with hydroxyl group | Oxidative Rearrangement |
| [5S,6S]-1,7-Dioxaspiro[5.5]undec-3-en-5-ol | H₂, Pd/C, K₂CO₃, Methanol | [5S,6S]-1,7-Dioxaspiro[5.5]undecan-5-ol | Reduction |
| 2,3-Dimethyl-1,7-dioxaspiro[5.5]undec-2-en-4-one | LiAlH₄ | 2,3-Dimethyl-1,7-dioxaspiro[5.5]undec-2-en-4-ol | Reduction |
| 2,3-Dimethyl-1,7-dioxaspiro[5.5]undec-2-en-4-one | LiAlH₄, AlCl₃ | 2,3-Dimethyl-1,7-dioxaspiro[5.5]undec-3-ene | Reduction |
| [2R,4S,5S,6S]-4,5-Epoxy-2-methyl-1,7-dioxaspiro[5.5]undecane | Lithium diethylamide, Hexane | [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol | Epoxide Isomerization |
Conformational Analysis and Stereochemical Principles
Conformation of the Bicyclic Spiroketal System
The bicyclic nature of 1,7-dioxaspiro[5.5]undec-2-ene, featuring two six-membered rings joined at a central spiro carbon, gives rise to complex conformational possibilities. thieme-connect.de
In the parent 1,7-dioxaspiro[5.5]undecane system, the most stable conformer features both six-membered rings in a chair conformation. mst.edu However, the introduction of substituents or unsaturation, as in this compound, can alter this preference. For instance, in some derivatives, one ring may adopt a chair conformation while the other exists in a distorted boat or half-chair conformation. researchgate.net Computational studies have identified several low-energy conformers, including those with one ring in a boat or twist-boat conformation. mst.edu
The spirocenter imposes significant conformational constraints, and the relative orientation of the two rings is crucial. The most stable conformation of 1,7-dioxaspiro[5.5]undecane is one where both oxygen atoms are in axial positions relative to the adjacent ring, a configuration that is doubly stabilized by the anomeric effect. mst.edunih.gov This arrangement is calculated to be significantly more stable than conformers with only a single or no anomeric effect stabilization. nih.gov However, substitution on the carbon backbone can dramatically influence the preferred conformation and configuration of the spiroketal. thieme-connect.de
Theoretical and Experimental Studies of the Anomeric Effect
The anomeric effect is a critical stereoelectronic phenomenon that favors the axial conformation of an electronegative substituent on a heterocyclic ring, in opposition to steric hindrance. e-tarjome.comrsc.org In spiroketals like 1,7-dioxaspiro[5.5]undecane, this effect is particularly pronounced.
Theoretical studies using methods such as density functional theory (DFT) and ab initio molecular orbital calculations have quantified the energetic contributions of the anomeric effect. e-tarjome.com These studies confirm the greater stability of conformations where lone pairs on the oxygen atoms are oriented anti-periplanar to the C-O bonds of the adjacent ring. e-tarjome.com Natural Bond Orbital (NBO) analysis further elucidates these stabilizing hyperconjugative interactions. e-tarjome.comrsc.org
Experimentally, the anomeric effect has been studied through equilibration studies and 13C NMR analysis. researchgate.net These experiments have consistently shown that the observed product distributions and conformational preferences in 1,7-dioxaspiro[5.5]undecane derivatives can be rationalized by considering the anomeric and exo-anomeric effects, alongside standard steric interactions. researchgate.net
Below is a data table summarizing the relative energies of different conformers of 1,7-dioxaspiro[5.5]undecane, highlighting the stabilizing influence of the anomeric effect.
| Conformer | Description | Relative Energy (kcal/mol) | Reference |
| 2A | Both rings in chair conformation, both oxygens axial (doubly anomeric) | 0.00 | mst.edu |
| 2B | One ring chair, one ring boat (singly anomeric) | >2.0 | mst.edu |
| 2E | Both rings in chair conformation, one oxygen axial, one equatorial | 2.4 | mst.edunih.gov |
Stereochemical Assignments and Configurational Stability
The stereochemistry of this compound and its derivatives is determined by the spatial arrangement of atoms at the chiral centers, including the spirocarbon. The configurational stability of these compounds is notable, largely due to the rigidity imparted by steric and stereoelectronic effects like the anomeric effect. nih.gov
Stereochemical assignments are often made using high-field NMR spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) difference and homonuclear correlation (COSY) experiments. soton.ac.uk X-ray crystallography provides definitive confirmation of the absolute and relative stereochemistry of these molecules. nih.govresearchgate.net The synthesis of various stereoisomers and comparison of their spectroscopic and chiroptical properties have also been instrumental in assigning the configuration of complex natural products containing the 1,7-dioxaspiro[5.5]undecane core. pitt.edu
The kinetic and thermodynamic control of cyclization reactions used to form the spiroketal can lead to different diastereomeric ratios. researchgate.netnih.gov In some cases, a kinetically formed mixture of diastereomers can be epimerized under acidic conditions to the thermodynamically more stable major diastereomer. nih.gov
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.
HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. For example, the related compound [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol was analyzed by HRMS. Its calculated mass for the molecular ion [M]⁺ (C₁₀H₁₆O₃) was 184.10994, and the experimentally found mass was 184.10981, confirming the molecular formula. mdpi.com Such analysis would be critical to verify the elemental composition of 1,7-dioxaspiro[5.5]undec-2-ene (C₉H₁₄O₂).
Different ionization techniques can be employed to generate ions for mass analysis, with Electron Ionization (EI) and Chemical Ionization (CI) being common methods.
Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification. For [5S,6S]-1,7-Dioxaspiro[5.5]undec-2-en-5-yl Acetate (B1210297), the molecular ion peak (M⁺) was observed at m/z 170, corresponding to the loss of the acetyl group. acs.org For [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol, the EI mass spectrum showed a molecular ion at m/z 184 and a base peak at m/z 167, corresponding to the loss of a hydroxyl radical (-OH). mdpi.com
Chemical Ionization (CI): This is a softer ionization method that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. For [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-3-en-5-ol, CI mass spectrometry (using ammonia) showed a strong protonated molecule peak at m/z 185 and a peak at m/z 167, corresponding to the loss of water [M+H-H₂O]⁺. This technique is particularly useful for confirming the molecular weight of the analyte.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its key structural features.
Detailed analysis of a related compound, [2R,5S,6S*]-2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol, shows significant peaks that can be extrapolated to understand the spectral properties of this compound. The spectrum of the methylated analogue displays strong, broad absorption in the 3680-3100 cm⁻¹ range, indicative of an O-H stretching vibration from the alcohol group. mdpi.com Strong C-H stretching vibrations are observed at 2942 and 2850 cm⁻¹. mdpi.com A medium intensity peak at 1689 cm⁻¹ corresponds to the C=C stretching of the alkene group within the enol ether system. mdpi.com Furthermore, a strong absorption at 1091 cm⁻¹ is characteristic of the C-O stretching vibrations within the spiroketal framework. mdpi.com
While a dedicated spectrum for this compound is not detailed, based on its structure, the following characteristic peaks are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| =C-H stretch | ~3020-3100 | Alkene C-H bond |
| C-H stretch | ~2850-2960 | Alkane C-H bonds |
| C=C stretch | ~1650-1690 | Alkene double bond |
| C-O stretch | ~1050-1150 | Spiroketal ether linkages |
These expected values are consistent with the general regions for these functional groups and are supported by the data from similar spiroketal structures.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
For instance, the structure of (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one was confirmed by X-ray crystallography, demonstrating the utility of this technique for elucidating the complex stereochemistry of substituted 1,7-dioxaspiro[5.5]undecane systems. rsc.orgresearchgate.net The determination of the absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3- and -4-ols, which are found in certain fruit-fly species, was achieved through enantioselective syntheses and chiral gas chromatographic examinations, often correlated with X-ray data of derivatives. rsc.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Gas chromatography (GC) is a primary method for analyzing volatile compounds like this compound and its parent compound, 1,7-dioxaspiro[5.5]undecane. In a study involving the synthesis of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane isomers, preparative GC was used to separate the diastereomers. rsc.org Chiral GC, often employing cyclodextrin-based stationary phases, is particularly useful for separating enantiomers and determining the enantiomeric purity of spiroketals. rsc.orgrsc.org For instance, the separation of (E,E)- and (E,Z)-diastereoisomers of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane was achieved using preparative gas chromatography. rsc.org
Liquid chromatography (LC), including high-performance liquid chromatography (HPLC), is also employed, especially for less volatile or thermally labile derivatives. Flash chromatography is a common purification technique used in the synthesis of related spiroketals, such as [2R,5S,6S]-2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol, where a hexane-ethyl acetate solvent system was used as the eluent. mdpi.com The separation of [3S,5S,6S]-1,7-Dioxaspiro[5.5]undecane-3,5-diol was also achieved using flash chromatography with a hexane-ethyl acetate eluent. mdpi.com
The coupling of chromatographic methods with mass spectrometry (MS) provides a powerful analytical tool for both identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of this compound in various extracts. In a phytochemical analysis of Origanum vulgare, this compound was identified with a retention time of 3.585 minutes. academicjournals.org The mass spectrum showed characteristic fragment ions that aided in its identification. academicjournals.org Similarly, in the analysis of Cassia fistula extract, this compound was also detected using GC-MS. orientjchem.org The analysis of Dacus pheromone, which includes the parent compound 1,7-dioxaspiro[5.5]undecane, utilized GC-MS with a nonpolar dimethylpolysiloxane phase column. mdpi.com The mass spectrometer was operated in single-ion monitoring (SIM) mode, targeting characteristic ions such as m/z 101, 100, and 98 for confirmation. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly for analyzing more complex or polar derivatives that may not be suitable for GC. While specific LC-MS data for this compound was not found in the provided search results, it is a standard method for analyzing similar natural products and their derivatives. baranlab.org
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the behavior of spirocyclic systems. These methods are used to investigate the distribution of electrons within the molecule and predict its reactivity.
Both Density Functional Theory (DFT) and ab initio molecular orbital calculations have been employed to study the conformational behaviors of 1,7-Dioxaspiro[5.5]undecane. e-tarjome.com A popular hybrid DFT method, B3LYP, is frequently used for these types of molecules. e-tarjome.comrsc.org For higher accuracy, especially in calculating energetics, ab initio methods like Møller-Plesset perturbation theory (MP2) are utilized. e-tarjome.comrsc.orgnih.gov These calculations help in understanding the impacts of stereoelectronic interactions, electrostatic forces, and steric energies on the molecule's preferred shapes. e-tarjome.com
The choice of basis set is crucial for the accuracy of quantum chemical calculations. For 1,7-Dioxaspiro[5.5]undecane and related systems, Pople-style basis sets such as 6-311+G* are commonly used with DFT methods. e-tarjome.comnih.gov For more demanding MP2 calculations aimed at obtaining precise energetic data, larger correlation-consistent basis sets, up to aug-cc-pVQZ, have been applied. nih.govmst.edu Geometrical optimizations are often performed with a slightly smaller basis set, like B3LYP/def2-TZVP, before single-point energy calculations are done with a larger basis set for refinement. rsc.org Standard convergence criteria are used for electronic energies (e.g., 1 × 10⁻⁶ Eh) and Cartesian gradients (e.g., 2 × 10⁻⁵ Eh bohr⁻¹) to ensure reliable results. mst.edu
Conformational Energy Landscapes and Isomer Stability
Theoretical calculations have identified several low-energy conformers for 1,7-Dioxaspiro[5.5]undecane. mst.edu The most stable conformation is one where both six-membered rings adopt a chair conformation and both oxygen atoms are in axial positions relative to the adjacent ring. nih.gov This conformer, often labeled '2A', is calculated to be more than 2 kcal/mol more stable than other isomers. nih.gov The stability of different conformers is a result of the interplay between the anomeric effect, which favors axial positioning of the oxygen atoms, and steric hindrance. e-tarjome.com DFT and MP2 methods have been used to calculate the relative Gibbs free energies between different conformations, confirming the preference for the diaxial arrangement. e-tarjome.com
| Conformer | Description | Relative Gibbs Free Energy (ΔG) at B3LYP/6-311+G* (kcal/mol) |
|---|---|---|
| A | Two antiperiplanar electron pairs (diaxial oxygens) | 0.00 |
| B | One antiperiplanar electron pair | 3.74 |
| C | No antiperiplanar electron pairs | 8.17 |
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated structures. Gauge-Independent Atomic Orbital (GIAO) computations are a standard method for calculating NMR chemical shifts. nih.govmst.edu For instance, ¹³C NMR chemical shifts for isomers of spirocycles have been calculated at the B3LYP/6-311+G(d) level of theory to help identify which conformers are present in solution. nih.gov These calculations are performed relative to a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra that can be directly compared to experimental results. mst.edu
Reaction Mechanism Elucidation through Computational Transition State Analysis
While specific transition state analyses for reactions involving 1,7-Dioxaspiro[5.5]undec-2-ene are not detailed in the provided sources, the general approach involves using computational methods to map out the energy profile of a chemical reaction. This is achieved by locating the transition state structures that connect reactants to products. The activation energies calculated from these studies provide insight into the kinetics of the reaction. For example, in acid-catalyzed cyclizations that form spiroketals, computational analysis can help rationalize why certain isomers are formed under kinetic versus thermodynamic control. researchgate.net
Solvation Models and Environmental Effects on Energetics
The stability and conformation of a molecule can be significantly influenced by its environment. To account for the effects of a solvent, computational chemists use solvation models. The Polarized Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used approach. nih.govmst.edu By performing calculations with a solvent model, researchers can estimate the relative energies of different conformers in various media, such as THF, dichloromethane, acetone, and DMSO. nih.govmst.edu These models help to bridge the gap between gas-phase theoretical calculations and experimental conditions in solution. rsc.orgnih.gov For instance, studies on 1,7-Dioxaspiro[5.5]undecane and its hydrates have computationally explored its stepwise solvation by water molecules to understand the crucial hydrogen bonding interactions that dictate its structure in an aqueous environment. rsc.org
Applications in Complex Molecule Synthesis and Chemical Research
Strategic Building Blocks in Natural Product Total Synthesis
The spiroketal moiety is a recurring structural motif in a wide array of biologically active natural products. mdpi.comresearchgate.net The synthesis of these molecules often represents a significant challenge, and the use of pre-formed, functionalized spiroketal building blocks, including derivatives of 1,7-dioxaspiro[5.5]undec-2-ene, has become a key strategy.
The milbemycins and avermectins are families of potent anthelmintic macrolides that feature a characteristic spiroketal core. nih.govsoton.ac.uk The total synthesis of these complex molecules has been a long-standing goal for synthetic chemists. A modular and stereoselective approach to the spiroketal fragment of milbemycin β14 has been developed, demonstrating the utility of building blocks related to the 1,7-dioxaspiro[5.5]undecane system. unc.eduresearchgate.net This strategy allows for the convergent coupling of two main fragments, an A-ring aldehyde and a B-ring β-ketophosphonate, to construct the spiroketal core. researchgate.net
Similarly, the asymmetric synthesis of fully functionalized milbemycin spiroketals has been achieved starting from methyl α-D-glucopyranoside. rsc.org This approach leads to the C(11)–C(25) fragment of the milbemycins. rsc.org
For the avermectins, a stereodivergent approach to the spiroketal fragment has been described. nih.gov This method utilizes a sequence of aldol (B89426) reactions directed by a "super silyl" group to control stereochemistry, ultimately leading to an advanced intermediate in the total synthesis of avermectin (B7782182) A1a. nih.gov The biosynthesis of avermectins also involves the crucial formation of the 6,6-spiroketal moiety, a reaction catalyzed by the enzyme AveC, which acts on a dihydroxy-ketone polyketide intermediate. nih.govmdpi.com
Table 1: Key Synthetic Intermediates for Milbemycin and Avermectin Spiroketals
| Target Molecule Family | Key Intermediate/Fragment | Synthetic Approach | Reference |
|---|---|---|---|
| Milbemycins | Milbemycin β14 spiroketal fragment | Modular, stereoselective coupling of A-ring and B-ring synthons. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Milbemycins | Fully functionalized milbemycin spiroketals | Asymmetric synthesis from methyl α-D-glucopyranoside. rsc.org | rsc.org |
Many marine natural products, known for their potent biological activities and complex structures, contain spiroketal units. researchgate.net Okadaic acid, a potent inhibitor of protein phosphatases and a cause of diarrhetic shellfish poisoning, incorporates a 3-methyl-1,7-dioxaspiro[5.5]undec-2-yl moiety within its intricate polyether framework. wikipedia.orgt3db.ca The synthesis of such complex fragments is a significant undertaking and highlights the importance of methodologies to construct substituted 1,7-dioxaspiro[5.5]undecane systems. Synthetic studies towards the CD spiroketal of the spongistatins, potent cell growth inhibitors, have also been pursued, leading to the formation of highly functionalized 1,7-dioxaspiro[5.5]undecane derivatives. researchgate.net
The 1,7-dioxaspiro[5.5]undecane scaffold is present in a variety of other bioactive molecules. For instance, Reveromycin A, an inhibitor of the mitogenic activity of epidermal growth factor, possesses a 6,6-spiroketal core. arkat-usa.org Its total synthesis has been accomplished using strategies like a hetero-Diels-Alder reaction to construct the spiroketal fragment in a stereocontrolled manner. arkat-usa.org The antibiotic Calcimycin (A23187) contains a substituted 1,7-dioxaspiro[5.5]undecane ring system and is known for its ionophoric properties. scispace.com
Methodological Contributions to Synthetic Organic Chemistry
The pursuit of spiroketal-containing natural products has driven the development of new synthetic methods. A notable contribution is the catalytic asymmetric synthesis of spiroketal compounds through an intramolecular hemiacetalization/oxy-Michael addition cascade. wiley.com This method, mediated by a bifunctional aminothiourea catalyst, allows for the enantioselective construction of spiroketal frameworks. wiley.com Furthermore, strategies for the modular and stereoselective synthesis of spiroketals have been developed, which provide flexible access to a variety of substituted spiroketals by combining different building blocks. researchgate.net These methods often allow for the predictable installation of substituents around the rigid spiroketal core. unc.edu The oxidative rearrangement of furan (B31954) derivatives represents another important class of reactions for synthesizing dioxaspiroketals. google.com
Design of Molecular Probes and Chemical Tools
The rigid framework of spiroketals makes them attractive scaffolds for the design of molecular probes and chemical tools. While specific applications of this compound itself as a molecular probe are not extensively documented, the synthesis of derivatives highlights its potential. For example, the synthesis of spiroketal libraries based on a single scaffold has been reported, which can be used for high-throughput screening for biological activities. nih.govcornell.edu The saturated analogue, 1,7-dioxaspiro[5.5]undecane, is a known pheromone component of the olive fruit fly and has been encapsulated in polymeric microspheres for use in controlled-release devices, demonstrating the potential of this scaffold in chemical ecology and pest management. mdpi.com
Development of Novel Heterocyclic Scaffolds
The reactivity of the this compound system and its derivatives allows for their use in the development of novel heterocyclic scaffolds. For instance, chiral spirocyclic dioxinones derived from (-)-menthone (B42992) have been used in asymmetric Diels-Alder reactions, offering a new methodology for the construction of complex cyclic systems with high stereoselectivity. rsc.org Furthermore, the synthesis of 2,4-diazaspiro[5.5]undecane derivatives has been achieved through a cascade cyclization, showcasing the versatility of spirocyclic systems in creating diverse heterocyclic structures. researchgate.net The development of efficient routes to nitrogen-containing heterocycles is of significant interest in medicinal chemistry, and spiroketal-derived intermediates can serve as valuable starting points for such endeavors. whiterose.ac.uk
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 78013-58-8 | C₉H₁₄O₂ |
| 1,7-Dioxaspiro[5.5]undecane | 180-84-7 | C₉H₁₆O₂ |
| Avermectin A1a | 65195-55-3 | C₄₈H₇₂O₁₄ |
| Milbemycin β14 | Not Available | Not Available |
| Okadaic Acid | 78111-17-8 | C₄₄H₆₈O₁₃ |
| Reveromycin A | 134743-33-8 | C₃₅H₅₂O₁₁ |
| Calcimycin (A23187) | 52665-69-7 | C₂₉H₃₇N₃O₆ |
| Methyl α-D-glucopyranoside | 97-30-3 | C₇H₁₄O₆ |
Q & A
Q. How is high-resolution mass spectrometry (HRMS) applied to characterize spiroketal derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
